molecular formula C13H27N3 B13937597 4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine

4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine

Cat. No.: B13937597
M. Wt: 225.37 g/mol
InChI Key: AJDBJBOCTVMDRM-UHFFFAOYSA-N
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Description

Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring bonded to a piperazine ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- typically involves the reaction of cyclohexanone with piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product. The process may be optimized by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanamine, 4-(1-methylethyl)-, trans-
  • Cyclohexanamine, 4-(1-methylethyl)-, cis-

Uniqueness

Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- is unique due to the presence of both a cyclohexane ring and a piperazine ring, which imparts distinct chemical and biological properties

Biological Activity

4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine, often referred to as a derivative of piperazine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a cyclohexanamine backbone with a piperazine moiety substituted by an isopropyl group. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Serotonin Receptors : The compound exhibits affinity for various serotonin receptor subtypes, which may contribute to its anxiolytic and antidepressant effects.
  • Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

  • Antidepressant Effects : Studies have demonstrated that it may enhance mood and reduce anxiety through serotonin modulation.
  • Neuroprotective Properties : Evidence suggests it may protect against neurotoxic agents, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating a potential role in infection control.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantMood enhancement, anxiety reduction ,
NeuroprotectiveProtection against neurotoxicity ,
AntimicrobialInhibition of bacterial growth ,

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

  • Neurotoxicity Study : In a controlled study involving animal models, the compound was tested against known neurotoxins. Results indicated a significant reduction in neurotoxic effects compared to control groups, suggesting protective properties against dopaminergic cell death .
  • Antimicrobial Testing : A series of tests conducted on bacterial strains revealed that certain derivatives exhibited strong antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, demonstrating the potential for developing new antibiotics .
  • Behavioral Assessments : In behavioral studies on rodents, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, supporting its potential use as an anxiolytic agent .

Properties

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H27N3/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h11-13H,3-10,14H2,1-2H3

InChI Key

AJDBJBOCTVMDRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2CCC(CC2)N

Origin of Product

United States

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